

Comprehensive Application Notes and Protocols for Graphite Sodium Diglyme Intercalation Compounds

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Compound Focus: Diglyme-d14

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Introduction to Solvent Co-intercalation Chemistry

Solvent co-intercalation is an electrochemical process where **solvated sodium ions** insert into graphite galleries alongside their coordinated solvent molecules, forming **ternary graphite intercalation compounds (t-GICs)**. This mechanism fundamentally differs from conventional lithium-ion intercalation in graphite, where desolvation occurs prior to insertion [1] [2].

While sodium ion intercalation into graphite was long considered thermodynamically impossible due to the instability of binary sodium-graphite compounds, the co-intercalation of ether solvents like diglyme enables highly reversible sodium storage with **exceptional rate capability and cycling stability** [3] [2] [4]. This phenomenon has expanded beyond anodes to include cathode materials, opening new avenues for sodium-ion battery design [5].

Key Principles and Mechanisms

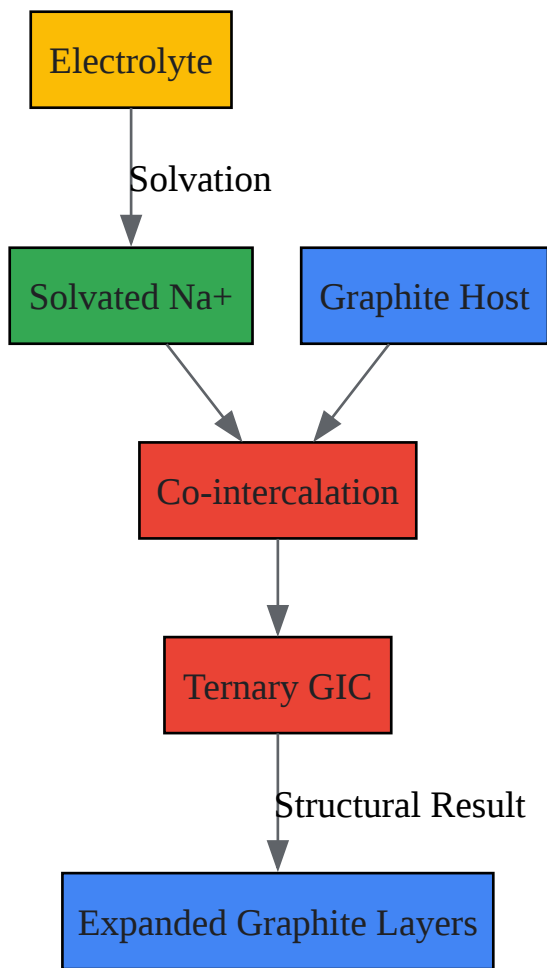
Fundamental Concepts

The co-intercalation reaction can be represented as: $\text{Na}^+(\text{solv})_n + \text{e}^- + \text{graphite} \rightarrow \text{ternary GIC}$ where $(\text{solv})_n$ represents the solvation shell, typically comprising diglyme molecules [1].

Unlike conventional intercalation, solvent co-intercalation **bypasses the desolvation step**, significantly reducing charge-transfer resistance and enabling faster kinetics. The co-intercalated solvents act as electrostatic shields that minimize strong cation-graphite interactions, facilitating rapid diffusion despite the larger size of solvated complexes [1] [2].

Structural Evolution

During sodiation, graphite undergoes well-defined **stage transformations** similar to classical GICs. Research using highly oriented pyrolytic graphite (HOPG) has identified the formation of stage-3, stage-2, and ultimately stage-1 compounds with a definitive stoichiometry of $\text{Na}(\text{diglyme})_2\text{C}_{20}$ to $\text{Na}(\text{diglyme})_2\text{C}_{26}$ [3] [4]. The intercalation expands the graphite interlayer spacing from 0.335 nm to over 1.1 nm to accommodate the solvated sodium ions [5].



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Electrolyte Systems and Formulations

Standard Electrolyte Compositions

Table 1: Conventional electrolyte formulations for sodium-diglyme co-intercalation

| Sodium Salt | Solvent System | Concentration | Co-intercalation Potential | Specific Capacity | Key Characteristics |
|---------------------------------------|----------------|---------------|-----------------------------------|-------------------|---|
| NaPF ₆ [6] | Diglyme (G2) | 1 M | 0.6-0.8 V vs. Na ⁺ /Na | ~100 mAh/g | High reversibility, good rate capability |
| NaOTf [3] [7] | Diglyme (G2) | 1 M | 0.6-0.8 V vs. Na ⁺ /Na | ~100 mAh/g | Forms stable SEI, common research electrolyte |
| NaCF ₃ SO ₃ [3] | Diglyme (G2) | 1 M | 0.6-0.8 V vs. Na ⁺ /Na | ~100 mAh/g | Similar performance to NaOTf |

Advanced Electrolyte Design Strategies

Recent research has focused on tailoring co-intercalation potentials through innovative electrolyte engineering:

- Synergistically Competitive Coordination:** Incorporating small-weak co-solvents like **dimethoxymethane (DMM)** with diglyme in **1 M NaPF₆ DME:DMM (1:2 vol)** reduces co-intercalation potential to **0.4 V** (room temperature) and **0.32 V** (60°C) while maintaining capacity and rate capability [6] [8].
- Anion-Mediated Stabilization:** Adding **0.04 M NaNO₃** to standard diglyme electrolytes enhances oxidation stability to **>4.8 V** vs. Na⁺/Na, enabling compatibility with high-voltage cathodes [7].

Experimental Protocols

Electrode Preparation

Materials:

- Natural graphite, artificial graphite, or graphene nanosheets (10-30 μm particle size recommended)

- Conductive carbon (C45, Super P, 10-20 wt%)
- Polyvinylidene fluoride (PVDF) binder (5-10 wt%)
- N-methyl-2-pyrrolidone (NMP) solvent

Procedure:

- Prepare homogeneous slurry by mixing active material, conductive carbon, and binder in NMP (typical mass ratio: 80:10:10)
- Coat slurry onto copper current collector using doctor blade technique (recommended loading: 1-3 mg/cm²)
- Dry at 80°C under vacuum for 12 hours to remove residual solvent
- Cut electrodes into disks (typically 12-16 mm diameter) and compress at ~5 MPa
- Transfer to argon-filled glovebox (<0.1 ppm H₂O/O₂) for cell assembly without exposure to air [6] [3]

Electrochemical Cell Assembly

Half-cell Configuration (Na||Graphite):

- Use sodium metal foil as counter/reference electrode
- Separate electrodes with glass fiber separator (Whatman GF/A recommended)
- Add electrolyte volume sufficient for complete saturation (typically 100-200 μL)
- Assemble CR2032 coin cells or custom Swagelok cells in argon atmosphere
- Age cells for 6-12 hours before electrochemical testing [6] [3]

Full-cell Configuration:

- Pair graphite anode with appropriate cathode (Na_{0.7}CoO₂, P2-type layered oxides, or TiS₂)
- Adjust mass loading to balance capacity between electrodes (N:P ratio ~1.1-1.2)
- Pre-sodiate graphite anode if necessary for initial coulombic efficiency [6] [5]

Electrochemical Testing Protocols

Cyclic Voltammetry:

- Voltage range: 0.01-3.0 V vs. Na⁺/Na
- Scan rates: 0.05-1.0 mV/s
- Characteristic: Look for reversible redox pairs at 0.6-0.8 V and 0.4-0.5 V corresponding to staging transitions [6] [3]

Galvanostatic Cycling:

- Current rates: C/10 to 5C (based on theoretical capacity of ~100 mAh/g)
- Voltage window: 0.01-2.0 V for half-cells, variable for full-cells
- Cycle stability: Typically 100-1000 cycles depending on electrolyte system [6] [3]

Galvanostatic Intermittent Titration Technique (GITT):

- Current pulses: 0.1C for 30 minutes
- Rest periods: 2 hours between pulses
- Used to determine thermodynamic potentials and sodium-ion diffusion coefficients [6]

Materials Characterization Techniques

Table 2: Essential characterization methods for t-GICs

| Technique | Application | Experimental Parameters | Key Observations |
|--|-------------------------------------|---|---|
| Operando XRD [6] [5] | Stage transformation analysis | Synchrotron or lab source (Cu K α), 0.01-2°/min | (00l) peak shifting, appearance of staged compounds |
| Raman Spectroscopy [3] | Structural changes during cycling | 514 nm or 633 nm laser, in situ cell | G-band shift and splitting during intercalation |
| Electrochemical Dilatometry [5] | Electrode expansion measurements | ~5 N constant force, thickness resolution <0.1 μ m | Up to 28% electrode expansion during co-intercalation |
| SEM/TEM [3] [5] | Morphology and structural integrity | 5-15 kV SEM, 200-300 kV TEM | Layer separation, cracking, or exfoliation phenomena |

Data Interpretation Guidelines

Electrochemical Signature Analysis

Successful co-intercalation exhibits:

- **Well-defined voltage plateaus** at 0.6-0.8 V (standard electrolytes) or 0.4 V (optimized electrolytes) during galvanostatic cycling
- **High reversibility** with minimal voltage hysteresis between charge and discharge
- **Exceptional rate capability** maintaining >80% capacity at 5 A/g [6] [3]
- **Long cycle life** exceeding 1000 cycles with >90% capacity retention [6]

Structural Validation

Confirm co-intercalation through:

- **XRD pattern evolution** showing systematic (00l) peak shifts corresponding to stage transformations
- **Interlayer expansion** from 0.335 nm to >1.1 nm, confirming solvent molecule incorporation
- **Raman G-band shifts** indicating electron transfer from sodium to graphene layers [3]

Troubleshooting and Optimization

Common Experimental Challenges

- **Low Initial Coulombic Efficiency:** Often caused by electrolyte decomposition or irreversible sodium trapping. Mitigate through electrolyte formulation optimization or pre-formation cycles [6] [7].
- **Capacity Fading:** Can result from graphite exfoliation or solvent decomposition. Improve with stable electrolyte systems and potential-limiting protocols [5].
- **High Voltage Hysteresis:** Typically indicates sluggish kinetics. Optimize through electrode architecture design or electrolyte engineering [6].

Performance Enhancement Strategies

- **Temperature Management:** Elevated temperatures (45-60°C) can lower co-intercalation potential and improve kinetics but may reduce cycle life [6].
- **Carbon Material Selection:** Highly crystalline graphene nanosheets outperform conventional graphite in diglyme electrolytes, delivering up to 235 mAh/g with improved cyclability [3].
- **Electrolyte Additives:** Small amounts of NaNO₃ (0.04 M) enhance high-voltage stability for full-cell applications [7].

Applications and Future Directions

The unique properties of sodium-diglyme graphite intercalation compounds enable several advanced applications:

- **High-Power Sodium-Ion Batteries:** Leveraging the exceptional rate capability for fast-charging applications [6] [3]
- **Dual-Graphite Batteries:** Implementing co-intercalation at both anode and cathode for symmetric cell designs [5]
- **Multivalent Ion Systems:** Extending the co-intercalation concept to Mg²⁺ and Ca²⁺ ions with appropriate solvent systems [1] [2]

Future research directions include exploring new solvent systems, optimizing full-cell configurations, and developing advanced characterization techniques to better understand the dynamics of solvated ion transport in graphite galleries.

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